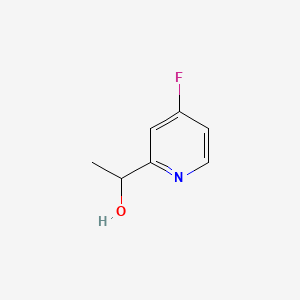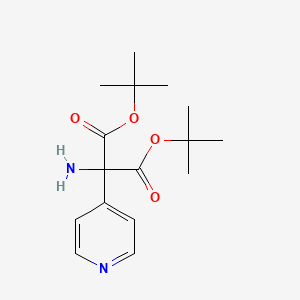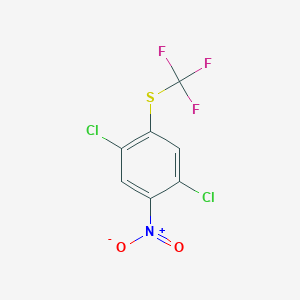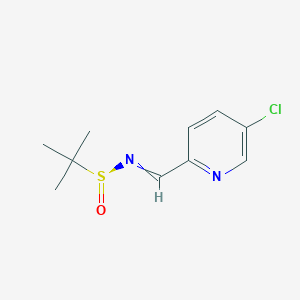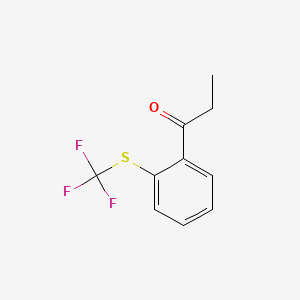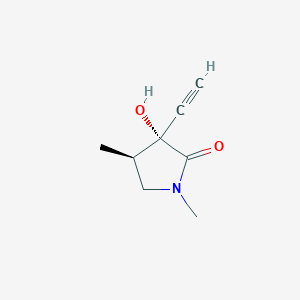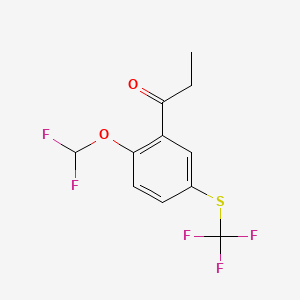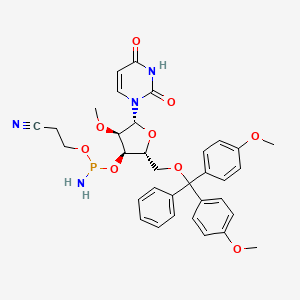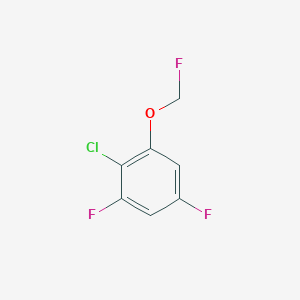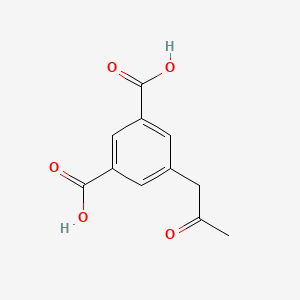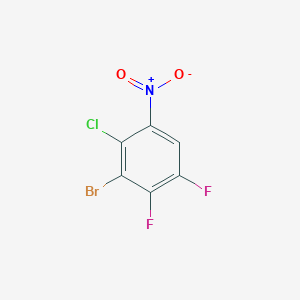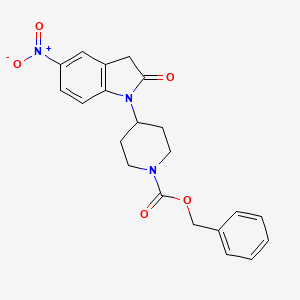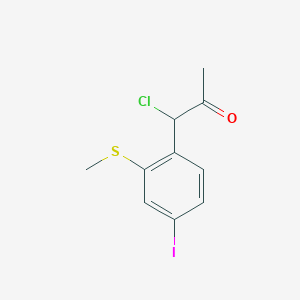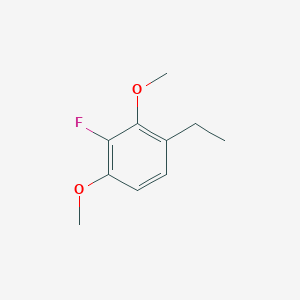
1,3-Dimethoxy-4-ethyl-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-4-ethyl-2-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by methoxy groups (-OCH3), the hydrogen at position 4 is replaced by an ethyl group (-C2H5), and the hydrogen at position 2 is replaced by a fluorine atom (F)
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a fluorobenzene derivative is reacted with ethyl and methoxy substituents under specific conditions to achieve the desired product. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an anhydrous environment to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1,3-Dimethoxy-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
科学的研究の応用
1,3-Dimethoxy-4-ethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dimethoxy-4-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The methoxy and ethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
類似化合物との比較
Similar Compounds
- 1,3-Dimethoxy-4-fluorobenzene
- 1,3-Dimethoxy-4-ethylbenzene
- 1,3-Dimethoxy-2-fluorobenzene
Uniqueness
1,3-Dimethoxy-4-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and ethyl groups, along with the fluorine atom, makes it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C10H13FO2 |
|---|---|
分子量 |
184.21 g/mol |
IUPAC名 |
1-ethyl-3-fluoro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)9(11)10(7)13-3/h5-6H,4H2,1-3H3 |
InChIキー |
DCQLHVQZIARMQR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1)OC)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


